1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-Allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an allyl group at position 1 and a meta-tolylsulfonyl group at position 2. The allyl and m-tolylsulfonyl substituents distinguish it from related compounds, influencing steric bulk, electronic effects, and binding interactions.
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-11-24-19(21)18(27(25,26)14-8-6-7-13(2)12-14)17-20(24)23-16-10-5-4-9-15(16)22-17/h3-10,12H,1,11,21H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBIEIXYQPYSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring . The tolylsulfonyl group is usually introduced via sulfonylation using tolylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the allyl or tolylsulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Allyl vs.
- m-Tolylsulfonyl vs. Phenylsulfonyl : The meta-methyl group in the tolylsulfonyl moiety introduces steric hindrance and lipophilicity compared to unsubstituted phenylsulfonyl groups, which may alter binding affinity in enzymatic targets.
Biological Activity
1-Allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound is typically achieved through multi-step reactions involving palladium-catalyzed cross-coupling methods. The compound can be synthesized from various precursors, including substituted quinoxalines and pyrroles. The synthetic route often involves the formation of the pyrroloquinoxaline framework followed by sulfonylation and allylation steps.
Anticancer Activity
Recent studies have shown that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. These studies revealed that certain derivatives can inhibit cell viability effectively, with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 6 | A431 | 0.5 | Stat3 inhibition |
| Compound 12 | A431 | 0.8 | Apoptosis induction |
| This compound | HepG2 | TBD | TBD |
Antimalarial Activity
In vitro studies have demonstrated that similar pyrrolo[1,2-a]quinoxaline derivatives possess antimalarial activity against Plasmodium falciparum strains. These compounds showed promising results with IC50 values indicating effective inhibition of parasite growth during the intraerythrocytic stage of development . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the quinoxaline core enhance antimalarial efficacy.
Table 2: Antimalarial Activity of Pyrroloquinoxaline Derivatives
| Compound | Strain Tested | IC50 (μM) |
|---|---|---|
| Compound A | W2 (Chloroquine-resistant) | 0.6 |
| Compound B | 3D7 (Chloroquine-sensitive) | 0.4 |
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of key signaling pathways , such as Stat3 phosphorylation in cancer cells.
- Interference with cellular processes like apoptosis and cell cycle progression.
- Inhibition of heme polymerization , which is crucial for antimalarial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrroloquinoxaline derivatives:
- Study on A431 Cells : This study evaluated the effects of various derivatives on A431 cells, revealing that compounds with m-tolylsulfonyl groups exhibited enhanced cytotoxicity compared to other substitutions .
- Antimalarial Screening : In a comprehensive screening of pyrrolo[1,2-a]quinoxalines against Plasmodium falciparum strains, researchers identified several lead compounds that demonstrated low micromolar activity and favorable selectivity indices against human liver cells (HepG2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
